molecular formula C21H17F3N2O3 B6546842 N-(2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-38-0

N-(2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546842
CAS No.: 946379-38-0
M. Wt: 402.4 g/mol
InChI Key: FPXXYRJWBVATRF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17F3N2O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.11912689 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, identified by CAS number 339027-70-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H17F3N2O3C_{21}H_{17}F_{3}N_{2}O_{3}, with a molecular weight of 402.37 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity due to its electron-withdrawing properties, which can improve membrane permeability and metabolic stability.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : It has been reported to exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective interaction with these enzymes .
  • Cyclooxygenase (COX) : The compound also shows potential as a COX inhibitor, which is relevant in anti-inflammatory therapies. The presence of the trifluoromethyl group enhances binding affinity through halogen bonding interactions .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, derivatives have shown varying degrees of cytotoxicity against breast cancer cells (MCF-7), suggesting a potential role in cancer therapeutics .

Table 1: Biological Activity Overview

Activity Target IC50 Value Reference
Cholinesterase InhibitionAChE10.4 μM
Cholinesterase InhibitionBChE7.7 μM
COX InhibitionCOX-2Moderate
AntimicrobialMycobacterium tuberculosisEffective
CytotoxicityMCF-7 Cell LineVaries

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The trifluoromethyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity.
  • Lipophilicity : Increased lipid solubility due to the trifluoromethyl group allows better membrane penetration.
  • Multi-target Interaction : The compound may interact with multiple biological targets, making it a candidate for multi-target therapeutic strategies.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-18-7-3-2-6-17(18)25-19(27)16-5-4-12-26(20(16)28)13-14-8-10-15(11-9-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXXYRJWBVATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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